Solasodine 3-glucoside
Description
Contextualization within Plant Secondary Metabolites
Plants produce a vast and diverse array of chemical compounds that are not directly involved in their primary functions of growth, development, and reproduction. These compounds are known as secondary metabolites. mdpi.com Steroidal glycoalkaloids (SGAs), including solasodine (B1681914) 3-glucoside, are a significant class of these secondary metabolites, predominantly found in species of the Solanaceae family, such as potatoes, tomatoes, and eggplants. iomcworld.comnih.gov
Significance of Steroidal Glycoalkaloids in Academic Research
The academic interest in steroidal glycoalkaloids is multifaceted, stemming from their well-documented biological effects. mdpi.com Historically, research focused on their toxicity to humans and animals, as they are considered anti-nutritional compounds present in several food crops. nih.govmdpi.com However, in recent decades, the focus has shifted towards exploring their potential pharmacological properties.
Numerous studies have highlighted the diverse bioactivities of SGAs, including antifungal, antiviral, and anti-inflammatory effects. iomcworld.commdpi.com This has spurred investigations into their mechanisms of action and potential therapeutic applications. The ability of SGAs to interact with cell membranes, a key aspect of their biological function, is a central theme in this research. elifesciences.org Furthermore, the biosynthesis of these complex molecules within plants presents a fascinating area of study, involving a series of enzymatic reactions that are gradually being unraveled. nih.gov The elucidation of these biosynthetic pathways is not only crucial for understanding plant metabolism but also opens up possibilities for metabolic engineering to produce novel compounds with enhanced activities.
Overview of Solasodine 3-Glucoside Research Trajectories
Research specifically focused on this compound has followed several key trajectories. Initially, its isolation and structural elucidation from various plant sources, such as Solanum nigrum and Solanum melongena (eggplant), were primary objectives. mdpi.comnih.gov This foundational work paved the way for more in-depth investigations into its biological properties.
A significant area of research has been its antifungal activity, particularly against Candida albicans. mdpi.comresearchgate.netoup.comnih.gov Studies have explored its ability to inhibit the adhesion, morphological transition (yeast-to-hypha), and biofilm formation of this opportunistic pathogen. oup.comnih.gov Mechanistic studies have delved into how this compound exerts its effects, with some research suggesting it disrupts the intracellular vacuole of the fungal cells. researchgate.net
Furthermore, the biosynthesis of this compound is an active area of investigation. The enzyme UDP-glucose:solasodine glucosyltransferase, which catalyzes the attachment of a glucose molecule to solasodine, has been identified and characterized. nih.govbibliotekanauki.pl Understanding the enzymatic steps involved in its formation is crucial for potential biotechnological production of this and related compounds. The role of the glucosyl moiety in the molecule's activity is another key research focus, with studies indicating its importance for uptake into target cells. researchgate.net
Interactive Data Table: Key Research Findings on this compound
| Research Area | Key Finding | Organism/System Studied |
| Antifungal Activity | Inhibits adhesion and morphological transition of Candida albicans. oup.comnih.gov | Candida albicans |
| Antifungal Activity | Disrupts the intracellular vacuole of Candida albicans. researchgate.net | Candida albicans |
| Biosynthesis | The enzyme UDP-glucose:solasodine glucosyltransferase catalyzes the glucosylation of solasodine. nih.govbibliotekanauki.pl | Solanum melongena (eggplant) |
| Structure-Activity | The glucosyl residue is critical for its uptake into Candida cells. researchgate.net | Candida albicans |
Structure
2D Structure
3D Structure
Properties
CAS No. |
14197-65-0 |
|---|---|
Molecular Formula |
C33H53NO7 |
Molecular Weight |
575.8 g/mol |
IUPAC Name |
(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[(1S,2S,4S,5'R,6R,7S,8R,9S,12S,13R,16S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-piperidine]-16-yl]oxyoxane-3,4,5-triol |
InChI |
InChI=1S/C33H53NO7/c1-17-7-12-33(34-15-17)18(2)26-24(41-33)14-23-21-6-5-19-13-20(8-10-31(19,3)22(21)9-11-32(23,26)4)39-30-29(38)28(37)27(36)25(16-35)40-30/h5,17-18,20-30,34-38H,6-16H2,1-4H3/t17-,18+,20+,21-,22+,23+,24+,25-,26+,27-,28+,29-,30-,31+,32+,33-/m1/s1 |
InChI Key |
XMLLJGHZPHTUKK-GAMIEDRGSA-N |
SMILES |
CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC=C6C5(CCC(C6)OC7C(C(C(C(O7)CO)O)O)O)C)C)C)NC1 |
Isomeric SMILES |
C[C@@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC=C6[C@@]5(CC[C@@H](C6)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)C)C)C)NC1 |
Canonical SMILES |
CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC=C6C5(CCC(C6)OC7C(C(C(C(O7)CO)O)O)O)C)C)C)NC1 |
Origin of Product |
United States |
Ii. Biosynthesis and Metabolic Pathways of Solasodine 3 Glucoside
Precursor Pathways and Enzymatic Conversion
The biosynthesis of solasodine (B1681914) 3-glucoside originates from primary metabolic pathways that provide the fundamental carbon skeleton, which is subsequently modified through a series of enzymatic reactions to yield the final complex structure.
Cholesterol is a crucial precursor for the biosynthesis of steroidal glycoalkaloids (SGAs) in plants of the Solanaceae family. nih.govumn.edu Unlike many other plant families, Solanum species produce significant amounts of cholesterol, which serves as the starting point for the synthesis of various steroidal compounds, including solasodine. nih.gov The entire cholesterol molecule, including both its ring structure and side chain, is incorporated into the structure of SGAs. nih.gov
Experimental evidence has firmly established cholesterol's role as a specific precursor for SGAs. nih.gov Studies involving the feeding of labeled cholesterol to potato shoots have demonstrated its direct conversion into SGAs like α-solanine and α-chaconine. nih.gov The efficiency of this conversion can be significantly enhanced by using delivery agents like methyl-β-cyclodextrin, which improves the solubility and uptake of cholesterol by plant tissues. nih.gov The specificity of this pathway is highlighted by the fact that other sterols, such as sitosterol, are not incorporated into SGAs. nih.gov
The biosynthesis of cholesterol itself is a critical control point. The enzyme sterol methyltransferase (SMT1), which is involved in the synthesis of other sterols, can influence the availability of cholesterol for SGA production. nih.gov Inhibition or downregulation of SMT1 leads to an accumulation of cholesterol and a subsequent increase in SGA levels. nih.gov Conversely, overexpression of the SMT1 gene results in lower concentrations of both cholesterol and SGAs. nih.gov
The fundamental steroid scaffold of solasodine 3-glucoside is produced via the mevalonate (B85504) (MVA) pathway, a conserved metabolic route in eukaryotes. nih.govksu.edu.sa This pathway, localized in the cytosol, is responsible for the synthesis of isopentenyl diphosphate (B83284) (IPP) and its isomer dimethylallyl diphosphate (DMAPP), which are the universal five-carbon building blocks for all isoprenoids. nih.govnih.gov
The MVA pathway commences with the condensation of three molecules of acetyl-CoA to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). byjus.com The subsequent reduction of HMG-CoA to mevalonate, catalyzed by the enzyme HMG-CoA reductase (HMGR), is a key rate-limiting step in the pathway. byjus.comnih.gov Mevalonate is then phosphorylated and decarboxylated to yield IPP. byjus.com
IPP and DMAPP are subsequently condensed to form larger isoprenoid precursors. nih.gov Two molecules of farnesyl diphosphate (a C15 compound) are joined head-to-head to form squalene (B77637) (a C30 triterpenoid). nih.gov Squalene then undergoes epoxidation and cyclization to form lanosterol (B1674476) in animals or cycloartenol (B190886) in plants, which are the foundational tetracyclic structures of sterols. ksu.edu.sanih.gov A series of subsequent enzymatic modifications, including demethylations and isomerizations, convert these initial cyclized products into cholesterol. ksu.edu.sanih.gov
| Step | Precursor | Product | Key Enzyme(s) |
|---|---|---|---|
| 1 | Acetyl-CoA (3 molecules) | HMG-CoA | HMG-CoA synthase |
| 2 | HMG-CoA | Mevalonate | HMG-CoA reductase (HMGR) |
| 3 | Mevalonate | Isopentenyl diphosphate (IPP) | Mevalonate kinase, Phosphomevalonate kinase, Diphosphomevalonate decarboxylase |
| 4 | IPP and Dimethylallyl diphosphate (DMAPP) | Farnesyl diphosphate | Geranyl transferase |
| 5 | Farnesyl diphosphate (2 molecules) | Squalene | Squalene synthase |
| 6 | Squalene | Lanosterol/Cycloartenol | Squalene epoxidase, Oxidosqualene cyclase |
| 7 | Lanosterol/Cycloartenol | Cholesterol | Multiple enzymes |
Glycosylation Mechanisms and Aglycone Formation
The formation of this compound involves the attachment of a glucose moiety to the solasodine aglycone. Conversely, the release of the active aglycone is achieved through the enzymatic hydrolysis of the glycosidic bond.
The cleavage of the glycosidic bond in this compound to release the aglycone solasodine is a critical step in its metabolism and bioactivity. nih.govebi.ac.uk This hydrolysis can be achieved through various methods, including acid hydrolysis and enzymatic catalysis. google.comnih.govresearchgate.net In industrial processes for the isolation of solasodine, crude glycoside extracts are often treated with mineral acids, such as hydrochloric acid, at elevated temperatures to facilitate this hydrolysis. google.comnih.gov
Within biological systems, the hydrolysis is mediated by specific enzymes. nih.govebi.ac.uk For instance, in the context of its antifungal activity against Candida albicans, this compound is transported into the fungal cell where it is then hydrolyzed by a membrane-bound glucosidase to release the active solasodine molecule. nih.govebi.ac.uk This enzymatic cleavage is essential for the compound's biological effect, as the glucosylated form may serve as a transport-facilitated prodrug. nih.gov The intestinal microbiota is also capable of metabolizing steroidal glycoalkaloids, with studies showing a stepwise cleavage of the sugar side chains. acs.org
Specific glucosidases play a pivotal role in the metabolism of this compound. nih.govebi.ac.uk In Candida albicans, a membrane-associated glucosidase has been identified that selectively hydrolyzes the glucosyl moiety from this compound. nih.govebi.ac.uk This enzyme exhibits specificity for glucosyl natural products and is crucial for the intracellular release of the active aglycone, solasodine. nih.gov The glucosylation of solasodine appears to be a strategy to overcome efflux pump-mediated resistance in the fungus, allowing the molecule to enter the cell in its inactive, glucosylated form before being activated by the glucosidase. nih.govebi.ac.uk
While the specific plant glucosidases involved in the turnover of this compound are less characterized, it is understood that glycosyltransferases are responsible for the initial glycosylation of the solasodine aglycone. nih.gov The subsequent hydrolysis would be carried out by β-glucosidases, which are known to be involved in various aspects of plant secondary metabolism, including the activation of chemical defenses and the regulation of phytohormone levels.
Genetic and Molecular Regulation of Biosynthesis
The biosynthesis of this compound is tightly regulated at the genetic and molecular level, ensuring its production is coordinated with the developmental and environmental needs of the plant. The expression of genes encoding the biosynthetic enzymes is a key control point. nih.govresearchgate.net
Several genes involved in the steroidal glycoalkaloid biosynthesis pathway have been identified and characterized. nih.gov These include genes for enzymes in the mevalonate pathway, such as HMG-CoA reductase (HMGR), as well as genes for the enzymes that modify the cholesterol backbone and the glycosyltransferases that attach the sugar moieties. nih.govnih.gov The expression of these genes is often coordinated and can be induced by various stimuli, including wounding and herbivory, consistent with the role of these compounds in plant defense. researchgate.net
Transcription factors play a crucial role in regulating the expression of these biosynthetic genes. nih.govresearchgate.net In potato, a number of transcription factors have been identified that regulate the expression of genes in the SGA biosynthetic pathway. nih.gov These regulatory networks allow the plant to fine-tune the production of this compound and other related compounds in response to specific physiological and environmental cues. The levels of SGAs are also influenced by genetic factors, with significant variation observed between different plant genotypes. nih.govresearchgate.net
| Regulatory Factor | Role in Biosynthesis | Example |
|---|---|---|
| Enzyme Expression | Directly catalyzes steps in the biosynthetic pathway. | HMG-CoA reductase (HMGR), Glycosyltransferases (SGT1, SGT2) nih.gov |
| Transcription Factors | Regulate the expression of biosynthetic genes. | MYB, bHLH, and WD40-repeat proteins forming regulatory complexes. mdpi.com |
| Genetic Factors | Influence the overall capacity for SGA production. | Variation in SGA content between different Solanum species and cultivars. nih.govresearchgate.net |
| Environmental Stimuli | Induce the expression of biosynthetic genes. | Wounding, pathogen attack, and herbivory. researchgate.net |
Identification and Functional Characterization of Glycoalkaloid Metabolism (GAME) Genes
The core biosynthetic pathway of steroidal glycoalkaloids is orchestrated by a cluster of genes known as GLYCOALKALOID METABOLISM (GAME) genes. researchgate.net These genes encode the enzymes responsible for the conversion of cholesterol into the steroidal alkaloid aglycone and its subsequent glycosylation. google.com In tomato and potato, these genes are crucial for producing defense compounds against pathogens and pests. researchgate.net
Key enzymes in this pathway and their corresponding GAME genes include:
Hydroxylation Enzymes : Cytochrome P450 monooxygenases such as GAME6, GAME8, and GAME11 are responsible for hydroxylating cholesterol at specific positions (C-22, C-26, and C-16, respectively). nih.gov
Oxidation and Transamination : The GAME4 enzyme oxidizes the hydroxylated intermediate, and the GAME12 transaminase introduces a nitrogen atom to form the aglycone backbone. nih.gov
Glycosyltransferases (GTs) : After the formation of the aglycone (e.g., tomatidine (B1681339) or solanidine), a series of glycosyltransferases add sugar moieties. GAME1, a galactosyltransferase, and SGT2 (Solanum glucosyltransferase) are involved in attaching sugar groups to the C-3 position of the aglycone. researchgate.netnih.gov Glycosylation is a critical step, as it is believed to prevent the toxicity of the aglycone to the plant's own cells. nih.gov
The functional characterization of these genes has been achieved through silencing and overexpression studies. For instance, silencing GAME1 in tomato leads to an accumulation of the aglycone tomatidine and causes significant developmental defects, highlighting the importance of glycosylation in detoxifying the compound for the plant. nih.gov Similarly, the coordinated expression of the GAME gene cluster is essential for the complete biosynthesis of SGAs. wur.nl
Regulatory Roles of Transcription Factors (e.g., APETALA2/Ethylene Response Factor, GAME9)
The expression of the GAME gene cluster is controlled by specific transcription factors. A key regulator identified in both tomato and potato is GAME9, which belongs to the APETALA2/Ethylene Response Factor (AP2/ERF) superfamily of plant-specific transcription factors. scienceopen.comnih.gov These transcription factors are known to orchestrate a wide range of biological processes, including plant growth, development, and responses to stress. nih.govresearchgate.net
GAME9 acts as a master regulator, activating the transcription of multiple SGA biosynthesis genes. researchgate.netscienceopen.com It achieves this by binding to specific DNA sequences, such as the GCC-box and GC-rich elements, found in the promoter regions of target genes like GAME4, GAME7, and GAME17. nih.govnih.gov Research has shown that overexpression of GAME9 leads to a significant increase in the expression of several GAME genes, resulting in higher accumulation of SGAs. nih.govscienceopen.com Conversely, knockdown of GAME9 reduces the expression of these genes and lowers SGA levels. scienceopen.com
The regulatory activity of GAME9 can also be cooperative. It has been shown to work together with the jasmonic acid signaling factor MYC2 to enhance the expression of certain pathway genes, including HMGR1 and GAME7. researchgate.netnih.gov This interaction demonstrates a link between plant defense hormone signaling (jasmonic acid) and the production of chemical defense compounds like SGAs.
An allelic variant of GAME9 has been identified that shows a weaker binding affinity to the promoter of GAME17, leading to reduced accumulation of toxic SGAs in ripe tomato fruit. nih.gov This natural variation underscores the pivotal role of GAME9 in controlling the levels of these metabolites in plants. nih.gov
Influence on Upstream Cholesterol Biosynthesis Genes (e.g., STEROL SIDE CHAIN REDUCTASE 2)
The biosynthesis of solasodine and other SGAs is fundamentally dependent on the availability of its precursor, cholesterol. umn.eduplos.org The production of cholesterol itself is a complex pathway branching off from the main sterol synthesis route in plants. nih.gov The transcription factor GAME9 not only regulates the core SGA pathway but also influences the upstream cholesterol biosynthesis pathway to ensure a steady supply of this essential precursor. scienceopen.com
A critical enzyme in plant cholesterol biosynthesis is STEROL SIDE CHAIN REDUCTASE 2 (SSR2). nih.govnih.gov This enzyme catalyzes key reduction steps that channel metabolic flow towards cholesterol instead of other C-24 alkylsterols. nih.govresearchgate.net Functional studies have demonstrated that SSR2 reduces desmosterol (B1670304) to cholesterol and cycloartenol to cycloartanol. nih.govnih.gov
The expression of the SSR2 gene is upregulated by GAME9. scienceopen.comhuji.ac.il In plants where GAME9 is overexpressed, the transcription levels of SSR2 are elevated, leading to modified levels of cholesterol and SGAs. scienceopen.com Conversely, silencing GAME9 reduces SSR2 expression. huji.ac.il This dual regulation of both the cholesterol supply and the main SGA pathway positions GAME9 as a comprehensive regulator of glycoalkaloid production.
Targeted silencing or disruption of the SSR2 gene in potato has been shown to significantly decrease the levels of cholesterol and, consequently, the downstream SGAs, without negatively impacting plant growth. nih.govriken.jp This makes SSR2 a prime target for engineering crops with lower levels of toxic glycoalkaloids. nih.gov
Biotechnological Production Approaches
The pharmaceutical importance of solasodine has driven research into alternative production methods beyond extraction from field-grown plants. Plant biotechnology offers promising strategies, including in vitro culture systems and elicitation, to enhance the production of this valuable metabolite under controlled laboratory conditions.
In Vitro Plant Cell and Tissue Culture Systems for Enhanced Metabolite Production
Plant tissue culture is a technique where plant cells, tissues, or organs are grown on a nutrient medium under sterile conditions. openagrar.de These systems, often referred to as "plant cell factories," provide a continuous and reliable source of secondary metabolites, independent of geographical and climatic constraints. nih.gov Various types of in vitro cultures have been successfully established for the production of solasodine from different Solanum species.
Callus and Suspension Cultures : Callus cultures are masses of undifferentiated plant cells grown on a solid medium. nih.gov These can be transferred to a liquid medium to establish suspension cultures, which allow for more uniform growth and easier scaling up. researchgate.net Callus and suspension cultures of species like Solanum laciniatum, S. nigrum, and S. xanthocarpum have been shown to produce solasodine. nih.govcas.czimpactfactor.org
Hairy Root Cultures : Induced by transformation with Agrobacterium rhizogenes, hairy root cultures are characterized by fast growth, genetic stability, and a high capacity for secondary metabolite synthesis. nih.gov Hairy root cultures of Solanum villosum and Physalis minima have demonstrated significant potential for producing solasodine and its glycosides. nih.govnih.gov
Organogenesis : The induction of shoot formation (organogenesis) in callus cultures has been linked to enhanced solasodine accumulation. nih.gov Regenerated shoots of Solanum laciniatum yielded solasodine levels ten times higher than undifferentiated callus, approaching the levels found in field-grown plants. nih.gov
These in vitro systems offer a controlled environment where factors like nutrient composition, growth regulators, and light can be optimized to maximize metabolite yield. nih.govresearchgate.net
Elicitation Strategies for Increased Solasodine Yields in Cultures
Elicitation is a highly effective biotechnological strategy for boosting the production of secondary metabolites in plant cell cultures. nih.gov It involves the application of "elicitors"—substances that induce a defense or stress response in the plant cells, thereby activating the biosynthetic pathways of defense-related compounds like solasodine. nih.gov Both biotic (of biological origin) and abiotic (of non-biological origin) elicitors have been successfully used to enhance solasodine production.
Common elicitors and their effects include:
Yeast Extract : A biotic elicitor that has been shown to significantly increase solasodine production in cell suspension cultures of Solanum species. jeb.co.in
Pectin : Another biotic elicitor that has proven effective in enhancing solasodine content. jeb.co.inresearchgate.net
Methyl Jasmonate (MeJA) : A plant signaling molecule involved in defense responses. Treatment of Solanum villosum hairy roots with MeJA resulted in a more than 22-fold increase in solasodine accumulation compared to control cultures. nih.gov
Salicylic Acid : A phenolic compound and key plant defense hormone that can stimulate solasodine production. jeb.co.in
Abiotic Elicitors : Simple inorganic salts like Sodium Chloride (NaCl) have also been used to create osmotic stress and elicit a higher yield of solasodine in cell cultures. jeb.co.inresearchgate.net
The effectiveness of an elicitor often depends on its concentration, the duration of exposure, and the specific plant species and culture type. nih.govresearchgate.net
| Elicitor | Plant Species | Culture Type | Concentration | Solasodine Yield Increase | Reference |
| Methyl Jasmonate | Solanum villosum | Hairy Root | 7.5 mg/L | 22.1-fold | nih.gov |
| Yeast Extract | Solanum villosum | Cell Suspension | 150 mg/L | 2.1-fold | jeb.co.in |
| Pectin | Solanum incanum | Cell Suspension | 150 mg/L | 2.4-fold | jeb.co.in |
| Salicylic Acid | Solanum nigrum | Cell Suspension | 150 mg/L | 1.8-fold | jeb.co.in |
| Sodium Chloride (NaCl) | Solanum surattense | Cell Suspension | 100 mM | 1.6-fold | researchgate.net |
Analysis of Soluble Sugar Profiles in Relation to Solasodine Content
The carbon source in the culture medium, typically sucrose (B13894), plays a dual role: it provides the energy for cell growth and the basic building blocks for both primary and secondary metabolism. The concentration of soluble sugars can significantly influence the biomass and the production of metabolites like solasodine in vitro. cas.czresearchgate.net
Studies have shown that varying the sucrose concentration in the culture medium directly affects solasodine accumulation. In shoot cultures of Solanum trilobatum, a medium supplemented with a high sucrose concentration (131.85 mM) led to a more than 15-fold increase in solasodine content compared to field-grown plants. cas.czresearchgate.net This enhanced production was also associated with higher chlorophyll (B73375) content and the development of glandular trichomes, which are often sites of secondary metabolite synthesis. cas.czresearchgate.net
Similarly, in tissue cultures of Solanum nigrum, increasing the sucrose concentration in the medium from 3% to levels as high as 10% resulted in a significant stimulation of solasodine production. researchgate.net The optimal sugar concentration represents a balance; it must be sufficient to support robust cell growth (biomass accumulation) while also signaling the cells to channel carbon into secondary metabolic pathways like the one leading to solasodine. researchgate.net
Iii. Advanced Extraction and Isolation Methodologies for Solasodine 3 Glucoside
Optimization of Extraction Techniques from Plant Matrices
Microwave-Assisted Aqueous Two-Phase Extraction (MAATPE) has emerged as a rapid, green, and highly efficient technique for extracting steroidal alkaloids and their glycosides from plant materials. nih.govmdpi.com This method combines the benefits of microwave heating with an aqueous two-phase system (ATPS), which allows for simultaneous extraction and preliminary purification. mdpi.com
Research conducted on the extraction of solasodine (B1681914) from the fruits of Solanum nigrum L. demonstrates the effectiveness of this approach. In this process, the glycosides are first extracted from the plant material, after which an acid hydrolysis step is typically employed to cleave the sugar moiety, yielding the aglycone solasodine for quantification. nih.gov The efficiency of the MAATPE process is dependent on several key parameters, which have been optimized using response surface methodology (RSM) to maximize the yield. nih.govnih.gov The optimal conditions were found to be an extraction temperature of 44°C, an extraction time of 15 minutes, and a liquid-to-solid ratio of 42:1 mL/g. nih.govresearchgate.net The aqueous two-phase system providing the best results consisted of ethanol (B145695), ammonium (B1175870) sulfate, and water in a 28:16:56 (w/w/w) ratio. nih.gov
Under these optimized conditions, the MAATPE method yielded a significantly higher amount of solasodine compared to other modern techniques like Microwave-Assisted Extraction (MAE) and Ultrasonic-Assisted Extraction (UAE). nih.govnih.gov
| Extraction Method | Extraction Yield (mg/g) | Reference |
|---|---|---|
| Microwave-Assisted Aqueous Two-Phase Extraction (MAATPE) | 7.11 ± 0.08 | nih.gov |
| Microwave-Assisted Extraction (MAE) | Lower than MAATPE | nih.gov |
| Ultrasonic-Assisted Extraction (UAE) | Lower than MAATPE | nih.gov |
Alongside advanced methods like MAATPE, various traditional and modern solvent extraction techniques are employed for the isolation of solasodine glycosides. The choice of solvent and method is critical and depends on factors such as the polarity of the target compound and the composition of the plant matrix. ijpjournal.com
Conventional methods such as heat reflux extraction and Soxhlet extraction have been historically used. nih.gov A common approach involves the use of polar solvents like ethanol or methanol (B129727) to extract the crude glycosides. researchgate.netphytojournal.com For instance, an optimized process for extracting crude glycosides from Solanum laciniatum utilized 70% 2-propanol. researchgate.netishs.org This was followed by acid hydrolysis (e.g., with 1 N hydrochloric acid) to yield pure solasodine. researchgate.netishs.org Another study employed heat reflux extraction with 90% ethanol to obtain the crude extract from Solanum nigrum. asianpubs.org
A "one-pot" process has also been described, which combines concomitant extraction and hydrolysis in a two-phase system. nih.govresearchgate.net This method uses an aqueous mineral acid (like hydrochloric acid) and a water-immiscible organic solvent such as toluene. nih.govresearchgate.net The process directly hydrolyzes the glycosides within the plant material and allows for the in-situ extraction of the liberated aglycone, streamlining the production of pure solasodine. nih.gov
| Method | Solvent/System | Plant Source Example | Key Finding | Reference |
|---|---|---|---|---|
| Solvent Extraction | 70% 2-Propanol | Solanum laciniatum | Optimal concentration for crude glycoside extraction. | researchgate.netishs.org |
| Heat Reflux Extraction | 90% Ethanol | Solanum nigrum | Effective for obtaining crude alkaloid extract. | asianpubs.org |
| Direct Hydrolysis-Extraction | Aqueous HCl - Toluene | Solanum khasianum | "One-pot" process combining hydrolysis and extraction. | nih.govresearchgate.net |
| Liquid-Liquid Extraction | Chloroform | General | Used to separate protonated alkaloid complexes. | phytojournal.com |
Chromatographic Purification Strategies for Isolation
Following extraction, the crude mixture contains the target Solasodine 3-glucoside along with other related compounds and impurities. Chromatographic techniques are essential for the purification and isolation of the specific compound.
Silica (B1680970) column chromatography is a fundamental and widely used technique for the separation of steroidal alkaloids and their glycosides from crude plant extracts. asianpubs.org The principle of separation is based on the differential adsorption of compounds onto the stationary phase (silica gel) and their varying solubility in the mobile phase.
In the purification process, the crude extract is loaded onto a column packed with silica gel. A solvent system, or mobile phase, is then passed through the column. Compounds with lower polarity elute faster, while more polar compounds are retained longer on the polar silica gel. By systematically changing the polarity of the mobile phase (gradient elution) or using a constant solvent mixture (isocratic elution), fractions containing different compounds can be collected separately.
For the isolation of solanum alkaloids like solamargine (B1681910) and solasonine (B1682107), which are structurally related to this compound, repeated silica gel column chromatography is often employed. asianpubs.org This may be used in conjunction with other techniques such as preparative Thin Layer Chromatography (TLC) and Sephadex LH-20 column chromatography to achieve high purity. asianpubs.org In some instances, pure solasodine has been obtained through crystallization in methanol without the need for column chromatography, though this is dependent on the efficiency of the initial extraction and hydrolysis steps. researchgate.net
A critical consideration when isolating this compound is the preservation of the glycosidic bond, which links the solasodine aglycone to the glucose moiety. This bond is susceptible to cleavage under certain conditions, which can lead to the unintended formation of the aglycone, solasodine.
The glycosidic bond is particularly sensitive to acidic conditions. nih.gov Many extraction protocols intentionally use strong acids, such as hydrochloric acid (HCl), coupled with heat to hydrolyze the glycosides and isolate the aglycone. nih.govnih.gov Therefore, to maintain the integrity of this compound, exposure to harsh acidic environments must be carefully avoided or minimized during extraction and purification.
Furthermore, prolonged exposure to high temperatures can also lead to the degradation and decomposition of the target compound. nih.gov During microwave-assisted extraction, for example, an excessively long extraction time can have a negative effect on the yield, likely due to the degradation of the active components. mdpi.comnih.gov Consequently, optimizing parameters such as temperature, pH, and processing time is essential to prevent the cleavage of the glycosidic linkage and ensure the successful isolation of the intact this compound.
Iv. Structural Elucidation and Advanced Analytical Characterization of Solasodine 3 Glucoside
Spectroscopic Approaches for Comprehensive Structural Assignment
Spectroscopy is the cornerstone of structural elucidation for natural products like Solasodine (B1681914) 3-glucoside. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed synergistically to piece together the complete molecular puzzle, from the atomic connectivity of the aglycone and sugar moieties to the nature of their linkage.
NMR spectroscopy is the most powerful technique for determining the detailed structure of organic molecules in solution. It provides precise information about the carbon-hydrogen framework, the relative orientation of atoms (stereochemistry), and the connectivity between different structural units, such as the solasodine aglycone and the glucose sugar.
A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is required for the complete assignment of all proton (¹H) and carbon (¹³C) signals in Solasodine 3-glucoside. nih.gov
1D NMR (¹H and ¹³C): The ¹H NMR spectrum provides information on the number of different types of protons and their immediate electronic environment, while the ¹³C NMR spectrum reveals the number of non-equivalent carbons. Key signals in the ¹H NMR spectrum of this compound include the olefinic proton of the aglycone, characteristic methyl group singlets, and the anomeric proton of the glucose unit.
COSY (Correlation Spectroscopy): This 2D experiment identifies protons that are coupled to each other, typically through two or three bonds (²J or ³J coupling). It is instrumental in tracing the proton-proton connectivities within the solasodine steroid rings and along the glucose sugar chain. nih.govresearchgate.net
TOCSY (Total Correlation Spectroscopy): TOCSY extends the correlations beyond direct coupling partners, revealing entire spin systems of coupled protons. This is particularly useful for identifying all the protons belonging to the glucose moiety, starting from the well-resolved anomeric proton signal.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly attached proton and carbon atoms. researchgate.net It is the primary method for assigning the carbon signal for each protonated carbon by linking the known ¹H chemical shifts to their corresponding ¹³C signals.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing through-space correlations that are essential for determining the relative stereochemistry of the molecule.
The following table illustrates the typical ¹H and ¹³C NMR chemical shift assignments for this compound, determined through the combination of these NMR techniques.
The stereochemistry of the glycosidic bond—that is, whether it is in the alpha (α) or beta (β) configuration—is critical to the molecule's identity and biological function. This is determined primarily from the ¹H NMR spectrum by analyzing the signal of the anomeric proton (the proton on C-1 of the glucose unit). scispace.com
For this compound, the anomeric proton (H-1') appears as a doublet. The magnitude of its coupling constant (³JH1',H2') is diagnostic of the configuration. A large coupling constant, typically in the range of 7–9 Hz, indicates a trans-diaxial relationship between H-1' and H-2'. nih.gov This arrangement is characteristic of a β-glycosidic linkage. Conversely, a smaller coupling constant (2–4 Hz) would indicate an α-linkage. The observed coupling constant of ~7.5 Hz for the anomeric proton of this compound confirms the β-configuration of the glucose moiety.
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of its fragmentation patterns.
HR-ESI-MS is a soft ionization technique that allows for the analysis of intact molecules with high precision. For this compound (molecular formula C₃₃H₅₃NO₇), this technique is used to measure the mass of the protonated molecule, [M+H]⁺. The high resolution of the instrument allows for a mass measurement with accuracy to several decimal places. This experimental value is then compared to the calculated theoretical mass. A close match between the observed and calculated mass confirms the elemental composition of the molecule, providing strong evidence for its proposed structure.
Tandem mass spectrometry (MS/MS) is used to fragment a selected precursor ion (e.g., the [M+H]⁺ ion of this compound) and analyze the resulting product ions. A characteristic fragmentation pathway for glycosides is the cleavage of the glycosidic bond, resulting in the neutral loss of the sugar moiety. nih.gov
In the case of this compound, this fragmentation involves the loss of a glucose unit (C₆H₁₀O₅, mass = 162.0528 u). This neutral loss from the protonated parent molecule (m/z 576.3895) produces a prominent fragment ion corresponding to the protonated aglycone, solasodine [C₂₇H₄₃NO₂ + H]⁺. researchgate.net The detection of a product ion at m/z 414.3366 is a key diagnostic marker, confirming the presence of the solasodine aglycone in the structure. This fragmentation is fundamental for identifying the core steroidal alkaloid structure within a complex glycoside. researchgate.net
Mass Spectrometry (MS) for Molecular and Fragmentation Analysis
Chromatographic Techniques for Quantitative Analysis
Chromatography is the cornerstone for the quantitative analysis of this compound and its parent aglycone, solasodine. The polarity of these compounds, influenced by the sugar moiety, dictates the selection of appropriate chromatographic conditions. While the aglycone solasodine is relatively non-polar, the addition of a glucose unit in this compound increases its polarity, affecting its retention behavior. scispace.com
High-Performance Liquid Chromatography (HPLC) is a robust and widely adopted technique for the separation and quantification of steroidal glycoalkalkaloids. phytojournal.com Method development is critical and involves the systematic optimization of several parameters to achieve sharp, symmetrical peaks with adequate resolution from other sample components.
The choice between isocratic and gradient elution is a fundamental step in HPLC method development.
Isocratic Elution , which uses a constant mobile phase composition, is often favored for its simplicity, reproducibility, and the generation of a stable baseline. danaher.com For the analysis of solasodine and its glycosides like solamargine (B1681910), isocratic methods have been shown to be reproducible, less time-consuming, and yield sharp, well-defined peaks. squ.edu.omresearchgate.net This approach is particularly effective when analyzing simpler mixtures or when the target compounds have similar retention characteristics. danaher.com
Gradient Elution , where the mobile phase composition is changed over time, is advantageous for complex samples containing compounds with a wide range of polarities. danaher.com By gradually increasing the solvent strength, gradient elution can shorten analysis times and improve peak shape for strongly retained compounds. biotage.comresearchgate.net However, it can sometimes lead to baseline drift, which may impact the limits of detection and quantification. nih.gov For separating a broad spectrum of steroidal glycoalkaloids and their aglycones in a single run, a gradient program is often necessary. researchgate.netgreenpharmacy.info
The separation mechanism in reversed-phase HPLC is driven by the hydrophobic interactions between the analytes and the stationary phase.
Stationary Phases: Silica-based columns with bonded alkyl chains are the standard for reversed-phase chromatography.
C18 (Octadecylsilane): This is the most common stationary phase, characterized by its high hydrophobicity due to the long 18-carbon chains. uhplcs.compharmaguideline.com It provides strong retention for non-polar compounds and is widely used for the analysis of solasodine and its glycosides. scispace.comsqu.edu.omgreenpharmacy.info
C8 (Octylsilane): With a shorter 8-carbon chain, C8 columns are less hydrophobic than C18 columns. uhplcs.comhawach.com This results in shorter retention times for non-polar analytes, which can be advantageous for reducing analysis time. pharmaguideline.com For moderately polar to non-polar compounds, C8 columns can offer an effective alternative to C18, sometimes providing better peak shapes by reducing strong hydrophobic interactions. pharmatimesofficial.com
Mobile Phases: The mobile phase typically consists of an aqueous buffer and an organic modifier.
Organic Modifiers: Methanol (B129727) and acetonitrile (B52724) are the most common organic solvents used. Methanol-water mixtures have been reported as highly effective for separating solasodine from other components in plant tissues. phytojournal.com
Buffer Systems: The pH of the mobile phase is a critical parameter. Acidic conditions (typically pH 2.5-3.5) are generally preferred as they suppress the ionization of residual silanol (B1196071) groups on the stationary phase and ensure the analyte is in a consistent protonated state, leading to sharper, more symmetrical peaks. researchgate.net Common buffer systems include ammonium (B1175870) dihydrogen phosphate (B84403), potassium dihydrogen phosphate, and triethylammonium (B8662869) phosphate (TEAP). scispace.comsqu.edu.om
The following table summarizes various HPLC conditions developed for the analysis of solasodine and related glycosides.
| Stationary Phase | Mobile Phase | Elution Mode | Flow Rate (mL/min) | UV Detection (nm) | Analyte(s) |
| C18 | 70% Methanol / 30% Ammonium Dihydrogen Phosphate (100 mM, pH 2.5) | Isocratic | 1.0 | 200-205 | Solasodine |
| C18 | 65% Methanol / 35% Ammonium Dihydrogen Phosphate (100 mM, pH 3.5) | Isocratic | 1.0 | 200-205 | Solamargine |
| C18 | Acetonitrile / 25 mM TEAP buffer (pH 3.0) | Isocratic & Gradient | N/A | N/A | SGAs & Aglycones |
| C18 (250 x 4.6 mm) | Solvent A: Water with 0.05% Orthophosphoric Acid & 136mg/L KH2PO4; Solvent B: Acetonitrile | Gradient | 1.2 | 205 | Solasodine |
Data compiled from multiple research findings. scispace.comgreenpharmacy.info
Coupling liquid chromatography with mass spectrometry (LC-MS) provides a significant leap in analytical capability. While HPLC with UV detection is effective for quantification, MS detection offers unparalleled specificity and structural information. researchgate.net It allows for the definitive identification of compounds based on their mass-to-charge ratio (m/z) and fragmentation patterns. nih.gov
In the analysis of solasodine glycosides, LC-MS can distinguish between isomers that may have identical retention times. mdpi.com High-resolution mass spectrometry, such as Time-of-Flight (TOF) or Orbitrap, can determine the elemental composition of the parent molecule and its fragments. nih.govresearchgate.net For instance, the solasodine aglycone can be readily identified by its characteristic protonated molecule [M+H]⁺ at approximately m/z 414.33. mdpi.com The loss of sugar moieties during fragmentation helps to elucidate the structure of the original glycoside.
Ultra-Performance Liquid Chromatography (UPLC), also referred to as UHPLC, utilizes columns packed with sub-2 µm particles. This technology operates at higher pressures than conventional HPLC, resulting in significantly faster analysis times, superior resolution, and increased sensitivity. When coupled with a mass spectrometer (UPLC-MS or UHPLC-MS), it becomes a powerful tool for high-throughput profiling of complex samples like plant extracts. nih.gov This is particularly valuable for metabolomics studies, where the goal is to characterize a large number of compounds, including numerous steroidal glycoalkaloids and their isomers, in a short amount of time. nih.govresearchgate.net
High-Performance Liquid Chromatography (HPLC) Method Development and Validation
Comparative Analytical Profiling of Steroidal Glycoalkaloids
The analytical techniques described above are instrumental in the comparative profiling of steroidal glycoalkaloids from various sources. researchgate.net LC-MS-based methods have enabled the comprehensive analysis of dozens of glycoalkaloids within a single plant extract. nih.govresearchgate.net
These studies reveal the vast diversity of these natural products. Glycoalkaloids often occur as complex mixtures of structurally related compounds, including isomers. mdpi.com For example, solasonine (B1682107) and solamargine are both triglycosides of solasodine but differ in their sugar composition. frontiersin.org High-resolution chromatography is essential to separate such isomers, which may exhibit different biological activities. mdpi.com
Mass spectrometry plays a crucial role in tentatively identifying these compounds by analyzing their fragmentation patterns. The identification of the aglycone is a key first step. A fragment ion at m/z 414.33 is characteristic of the solanidine (B192412) aglycone, while a fragment at m/z 414.33 can also correspond to the solasodine aglycone, which is isomeric with solanidine. mdpi.comichbindannmalimgarten.de Further fragmentation reveals the sequential loss of sugar units (e.g., hexose, deoxyhexose, pentose), allowing for the characterization of the carbohydrate chain attached to the aglycone. mdpi.comresearchgate.net
The table below presents mass spectrometry data for several key steroidal glycoalkaloids, illustrating how MS is used for their identification and differentiation.
| Compound Name | Aglycone | Molecular Formula | [M+H]⁺ (m/z) | Key Aglycone Fragment (m/z) |
| Solasodine | Solasodine | C₂₇H₄₃NO₂ | 414.33 | 414.33 |
| Solamargine | Solasodine | C₄₅H₇₃NO₁₅ | 868.50 | 414.33 |
| Solasonine | Solasodine | C₄₅H₇₃NO₁₆ | 884.50 | 414.33 |
| α-Solanine | Solanidine | C₄₅H₇₃NO₁₅ | 868.50 | 414.33 |
| α-Chaconine | Solanidine | C₄₅H₇₃NO₁₄ | 852.51 | 414.33 |
| Tomatine | Tomatidine (B1681339) | C₅₀H₈₃NO₂₁ | 1034.55 | 416.35 |
Data compiled from multiple research findings. mdpi.comfrontiersin.org
This comparative approach is vital for understanding the chemical diversity within the Solanum genus and for identifying sources of specific glycoalkaloids like this compound. nih.gov
V. Pharmacological Mechanisms of Solasodine 3 Glucoside in Biological Systems
Antifungal Mechanisms
The antifungal properties of Solasodine (B1681914) 3-glucoside are largely attributed to its ability to interfere with the pathogenic processes and cellular integrity of fungal organisms like Candida albicans.
Solasodine 3-glucoside has been shown to effectively attenuate the virulence of C. albicans, a common fungal pathogen. oup.comnih.gov It achieves this by disrupting critical steps in the infection process, including adhesion, morphological changes, and the formation of biofilms. oup.comoup.com
The initial step in C. albicans infection is adhesion to host surfaces, a prerequisite for subsequent biofilm formation and tissue invasion. oup.com Research has demonstrated that this compound can significantly decrease the number of adherent C. albicans cells. oup.com For instance, concentrations of 8 and 16 mg/L of this compound showed comparable inhibition rates of adhesion to the antifungal drug fluconazole (B54011) at 2 mg/L. oup.com
A key virulence determinant for C. albicans is its ability to transition from a unicellular yeast form to a filamentous hyphal form. oup.comnih.gov This morphological switch is crucial for tissue invasion and the structural development of biofilms. oup.comoup.com this compound markedly inhibits this yeast-to-hyphal conversion. oup.comnih.gov Studies have shown that this inhibition occurs by regulating the Ras-cAMP-PKA signaling pathway, which in turn suppresses the expression of genes specific to adhesion and hyphae formation. oup.comnih.gov The inhibitory effects can be reversed by the addition of external cAMP, indicating that retarded cAMP synthesis is a key part of the mechanism. oup.comnih.gov
| Compound | Concentration | Effect on Adhesion | Reference |
|---|---|---|---|
| This compound | 8 mg/L | Comparable inhibition to Fluconazole (2 mg/L) | oup.com |
| This compound | 16 mg/L | Comparable inhibition to Fluconazole (2 mg/L) | oup.com |
| This compound | 8–64 mg/L | Decreased number of adherent cells | oup.com |
Biofilms are structured communities of microbial cells that adhere to surfaces and are encased in a self-produced extracellular matrix, which confers resistance to antifungal drugs. oup.com The formation of C. albicans biofilms is heavily dependent on the yeast-to-hyphal transition. oup.comnih.gov By inhibiting this transition, this compound dramatically inhibits the development of biofilms. oup.comnih.govoup.com At a concentration of 32 mg/L or higher, biofilm formation was completely prevented, with only clusters of yeast cells observed. oup.com
In addition to preventing biofilm formation, this compound also exhibits killing activity against mature, pre-formed biofilms. oup.comnih.govoup.com This dual action of inhibiting formation and disrupting established biofilms makes it a compound of significant interest in combating persistent fungal infections. oup.com
| Concentration | Effect | Reference |
|---|---|---|
| ≥ 32 mg/L | Complete prevention of biofilm formation | oup.com |
| Not specified | Killing activity against mature biofilms | oup.comnih.govoup.com |
The antifungal activity of this compound extends to direct actions on cellular structures and metabolic pathways within the fungal cell.
A novel fungicidal mechanism of this compound involves the targeting of intracellular vacuoles in C. albicans. nih.gov The vacuole is an essential organelle for maintaining cellular homeostasis, including ion and pH balance. Confocal microscopy studies have revealed that this compound causes alkalization of the intracellular vacuole. nih.gov This disruption of the vacuole's acidic environment leads to hyper-permeability of the vacuolar membrane, ultimately resulting in cell death. nih.gov This potent fungicidal activity was observed against both azole-sensitive and azole-resistant strains of C. albicans, with a Minimum Inhibitory Concentration (MIC) of 32 μg/ml in Spider medium. nih.gov
Interestingly, the antifungal activity of the aglycone form, solasodine, is blocked by efflux pumps in wild-type C. albicans strains, rendering it inert. nih.gov However, the glycosylated form, this compound, is able to bypass these pumps and enter the cell. nih.govnih.gov The glucosyl moiety is critical for this uptake into the Candida cells. nih.gov
Once inside the fungal cell, this compound is hydrolyzed by a membrane-associated glucosidase, which cleaves the glucose molecule and releases the active aglycone, solasodine. nih.gov This intracellular conversion is essential for its antifungal effect. The fungal glucosidase exhibits selectivity, hydrolyzing glucosyl natural products but not those with other monosaccharide substitutions. nih.gov This mechanism highlights glucosylation as a strategic approach to deliver potentially active antifungal agents into C. albicans cells, effectively overcoming resistance mechanisms like efflux pump overactivity. nih.gov
Cellular and Subcellular Targets and Pathways
Mechanisms for Overcoming Efflux Pump Barriers in Fungi
Drug efflux pumps are a significant cause of antifungal resistance in fungal pathogens like Candida albicans, as they actively expel therapeutic agents from the cell. nih.govmdpi.com Research has shown that while the aglycone solasodine is active against C. albicans strains that lack efflux pumps, it is ineffective against wild-type strains possessing these pumps. nih.gov This indicates that solasodine is a substrate for these efflux pumps and is removed from the cell before it can exert its antifungal effect. nih.gov
However, the glycosylated form, this compound, demonstrates antifungal activity against these wild-type strains. nih.gov This efficacy is attributed to a unique mechanism that bypasses the efflux pump barrier. The addition of a glucose moiety allows this compound to utilize an alternative entry route into the fungal cell, a pathway not impeded by the efflux pumps. nih.gov Once inside the cell, a glucosidase located in the cytoplasm membrane cleaves the glucose molecule from this compound. nih.gov This hydrolysis releases the active aglycone, solasodine, within the cell, allowing it to perform its antifungal function. nih.gov This process of glucosylation serves as a "Trojan horse" strategy, enabling the delivery of the active compound into a resistant fungal cell. nih.gov
Molecular Signaling Pathway Modulation in Fungal Pathogens
This compound has been found to attenuate the virulence of Candida albicans by modulating key signaling pathways. nih.govoup.com One of the primary targets is the Ras-cAMP-PKA (Ras-cyclic AMP-Protein Kinase A) signaling pathway, which is crucial for regulating morphological changes in C. albicans, particularly the transition from yeast to hyphal form—a key virulence factor. nih.govoup.comnih.gov
Research indicates that this compound inhibits this pathway, leading to a reduction in the synthesis of intracellular cAMP. nih.govoup.com This disruption of the signaling cascade is a critical component of its mechanism of action. The vital role of cAMP in this process was demonstrated in studies where the inhibitory effects of this compound on the yeast-to-hyphal conversion and biofilm formation could be reversed by the addition of exogenous cAMP. nih.govoup.com This finding confirms that the compound's interference with cAMP synthesis is responsible for its impact on fungal virulence. nih.gov
The modulation of the Ras-cAMP-PKA pathway by this compound has direct consequences on the expression of genes responsible for virulence. nih.gov The compound has been shown to inhibit the expression of genes related to adhesion and those specific to the hyphal form of C. albicans. nih.govoup.com Adhesion to host cells and the morphological transition to invasive hyphae are critical steps in the establishment of fungal infections and the formation of biofilms. nih.govnih.gov
Antimetastatic Mechanisms of the Aglycone (Solasodine)
Suppression of Cancer Cell Motility and Invasion
The aglycone form, solasodine, has demonstrated notable antimetastatic properties by directly impeding the movement and invasive capabilities of various cancer cells. nih.govnih.gov Laboratory studies, such as wound-healing and Transwell assays, have provided evidence of its efficacy. In colorectal cancer cells, solasodine significantly reduces cell migration and invasion in a dose-dependent manner. nih.gov Similar suppressive effects on cell motility and invasion have been observed in human lung cancer and pancreatic cancer cell lines. nih.govresearchgate.netsemanticscholar.org This inhibition of the physical translocation and tissue penetration of cancer cells is a key aspect of its potential as an antimetastatic agent. nih.gov
| Cancer Cell Line | Assay Type | Observed Effect | Reference |
|---|---|---|---|
| Human Colorectal Cancer (CRC) | Wound Healing & Transwell Assay | Significantly reduced cell migration and invasion. | nih.gov |
| Human Lung Cancer (A549) | Not Specified | Markedly suppressed cell invasion. | nih.gov |
| Pancreatic Cancer (SW1990, PANC1) | Invasion and Migration Assays | Significantly inhibited invasion and migration. | semanticscholar.org |
Modulation of Matrix Metalloproteinase (MMP) Expression and Activity
The mechanism underlying solasodine's suppression of cancer cell invasion involves the modulation of matrix metalloproteinases (MMPs). nih.govresearchgate.net MMPs are a family of enzymes responsible for degrading the extracellular matrix, a critical step in cancer invasion and metastasis. nih.govnih.gov
Research has shown that solasodine treatment leads to a decrease in both the gene transcription and protein expression of several key MMPs, including MMP-2, MMP-9, and MMP-14, in human colorectal cancer cells. nih.gov In human lung cancer cells, solasodine was also found to reduce the mRNA levels of MMP-2 and MMP-9. nih.gov Concurrently, solasodine increases the expression of tissue inhibitors of metalloproteinases (TIMPs), such as TIMP-1 and TIMP-2, which are natural inhibitors of MMPs. nih.gov This dual action of downregulating MMPs and upregulating their inhibitors effectively blocks the degradation of the extracellular matrix, thereby inhibiting cancer cell invasion. nih.govnih.gov
| Target Molecule | Effect of Solasodine | Cancer Cell Line | Reference |
|---|---|---|---|
| MMP-2 | Decreased expression (transcriptional and translational) | Human Colorectal Cancer, Human Lung Cancer (A549) | nih.govnih.gov |
| MMP-9 | Decreased expression (transcriptional and translational) | Human Colorectal Cancer, Human Lung Cancer (A549) | nih.govnih.gov |
| MMP-14 | Decreased expression (transcriptional and translational) | Human Colorectal Cancer | nih.gov |
| TIMP-1 | Increased expression | Human Lung Cancer (A549) | nih.gov |
| TIMP-2 | Increased expression | Human Lung Cancer (A549) | nih.gov |
Interference with Autolysosome Degradation Pathways
The precise mechanisms by which this compound interferes with autolysosome degradation pathways are an area of ongoing research. However, studies on related glycoalkaloids, such as α-solanine, provide insights into the potential pathways involved. α-solanine has been shown to induce autophagy in human trophoblast cells. mdpi.com The process of autophagy involves the sequestration of cellular components into autophagosomes, which then fuse with lysosomes to form autolysosomes, where the contents are degraded.
Research has indicated that the inhibition of autophagy at a late stage, specifically the fusion of autophagosomes with lysosomes or the degradation of the autolysosome contents, can enhance the cytotoxic effects of certain compounds. In studies involving α-solanine, the use of chloroquine, a known inhibitor of autophagy that raises lysosomal pH, resulted in an increased level of the autophagy marker Beclin 1 and a higher ratio of LC3-II to LC3-I, suggesting a blockage in the autophagic flux. mdpi.com This interference with the final stages of autophagy can lead to an accumulation of dysfunctional proteins and organelles, ultimately contributing to cell death. mdpi.com While direct evidence for this compound is still emerging, the actions of similar glycoalkaloids suggest a potential mechanism of action involving the disruption of autolysosome function.
Apoptosis-Inducing Mechanisms of Related Glycoalkaloids
Lysosomal-Mitochondrial Death Pathways
Glycoalkaloids, including the aglycone of this compound, solasodine, and the related compound solamargine (B1681910), have been demonstrated to induce apoptosis through the intricate lysosomal-mitochondrial death pathway. nih.govnih.gov This pathway represents a critical intersection of two major cellular organelles in the orchestration of programmed cell death.
The initiation of this pathway by certain glycoalkaloids involves the permeabilization of the lysosomal membrane. nih.govresearchgate.net For instance, solamargine has been observed to cause a rapid induction of lysosomal membrane permeabilization in melanoma cells. nih.govresearchgate.net This disruption leads to the release of lysosomal proteases, such as cathepsin B, into the cytosol. nih.govnih.gov
Once in the cytosol, these proteases can trigger the mitochondrial (or intrinsic) pathway of apoptosis. This is characterized by damage to the mitochondria, including a decrease in the mitochondrial membrane potential and the subsequent release of pro-apoptotic factors like cytochrome c from the intermembrane space into the cytosol. nih.govnih.gov
The release of cytochrome c is a pivotal event, as it leads to the formation of the apoptosome, a protein complex that activates initiator caspases, such as caspase-9. nih.govmypdac.com Activated caspase-9 then proceeds to activate executioner caspases, like caspase-3, which carry out the systematic dismantling of the cell. nih.govnih.govmypdac.com
Furthermore, the regulation of the mitochondrial pathway is heavily influenced by the Bcl-2 family of proteins, which includes both anti-apoptotic members (e.g., Bcl-2, Bcl-xL) and pro-apoptotic members (e.g., Bax, Bak). nih.govresearchgate.net Studies have shown that solasodine and solamargine can modulate the expression of these proteins. For example, solasodine has been found to increase the ratio of Bax to Bcl-2, thereby promoting apoptosis. nih.govebi.ac.uk Similarly, solamargine has been shown to cause a downregulation of Bcl-2 and an upregulation of Bax. nih.gov This shift in the balance between pro- and anti-apoptotic Bcl-2 family members facilitates mitochondrial outer membrane permeabilization and the subsequent release of cytochrome c.
The table below summarizes the key molecular events in the lysosomal-mitochondrial death pathway induced by related glycoalkaloids.
| Molecular Event | Effect of Glycoalkaloid (Solamargine/Solasodine) | Cellular Consequence | References |
| Lysosomal Membrane Permeabilization | Induction | Release of lysosomal enzymes (e.g., Cathepsin B) into the cytosol | nih.govnih.gov |
| Mitochondrial Membrane Potential | Decrease | Disruption of mitochondrial function | nih.gov |
| Cytochrome c Release | Promotion | Activation of the apoptosome and caspase cascade | nih.govnih.govmypdac.com |
| Bcl-2 Expression | Downregulation | Promotion of apoptosis | nih.govnih.gov |
| Bax Expression | Upregulation | Promotion of apoptosis and mitochondrial permeabilization | nih.govnih.gov |
| Caspase-9 Activation | Induction | Initiation of the caspase cascade | nih.govmypdac.com |
| Caspase-3 Activation | Induction | Execution of apoptosis | nih.govnih.govmypdac.com |
Vii. Chemical Synthesis and Derivatization of Solasodine 3 Glucoside Analogues
Strategies for Glycosidic Bond Formation
The formation of the glycosidic bond between solasodine (B1681914) and various sugar moieties is a critical step in the synthesis of its glycoside analogues. The stereochemistry of this linkage is crucial for the biological activity of the resulting molecule.
Stereoselective glycosylation methods are employed to control the anomeric configuration of the glycosidic bond, typically aiming for a specific stereoisomer (α or β) that imparts the desired biological activity. A common strategy involves the use of a glycosyl donor, which is a sugar molecule with a leaving group at the anomeric position, and a glycosyl acceptor, in this case, the hydroxyl group at the C-3 position of solasodine.
One established method for the synthesis of solasodine glycosides is the Koenigs-Knorr reaction. This reaction typically involves the use of a glycosyl halide (e.g., tetra-O-acetyl-α-D-glucopyranosyl bromide) as the glycosyl donor and a promoter, such as a silver or mercury salt, to facilitate the reaction. For instance, solasodine tetra-O-acetyl-3β-D-glucopyranoside has been synthesized from solasodine and tetra-O-acetylbromo-D-glucose using this method. The stereoselectivity of the Koenigs-Knorr reaction can be influenced by various factors, including the nature of the solvent, the promoter, and the protecting groups on the sugar.
Another approach involves the use of glycosyl trichloroacetimidates as donors. These are often activated by a Lewis acid, such as trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf), to promote glycosylation. For example, the regioselective glycosylation of a solasodine derivative with 2,3,4-tri-O-acetyl-β-L-arabinopyranosyl trichloroacetimidate (B1259523) in the presence of TMSOTf has been reported to yield an α-(1→6)-linked disaccharide in good yield.
Furthermore, gold(III) chloride-tert-butyl cyanide (AuCl3–tBuCN) cooperative catalysis has been utilized for the 1,2-trans stereoselective glycosidation of 2-branched trisaccharide trichloroacetimidate donors with steroidal aglycons like solasodine. This method is notable for its ability to achieve stereoselectivity even in the absence of a participating group at the C-2 position of the glycosyl donor.
Transglycosylation offers an alternative and often more direct route for the synthesis of complex glycosides. This strategy involves the enzymatic or chemical transfer of a glycosyl group from a donor glycoside to an acceptor molecule. A direct transglycosylation strategy has been assessed for the synthesis of trisaccharide spirostanic saponins, utilizing trisaccharide trichloroacetimidates as glycosyl donors.
In the context of solasodine, a transglycosylation strategy has been successfully employed to synthesize a series of novel solasodine glycosides. This approach has proven effective for introducing various sugar moieties to the solasodine core, leading to the discovery of derivatives with potent cytotoxic activities.
Design and Synthesis of Solasodine Glycoside Derivatives
The design and synthesis of solasodine glycoside derivatives are often guided by the goal of enhancing their biological activity, particularly their anticancer effects. Researchers have synthesized a range of analogues by modifying the sugar moiety attached at the C-3 position of the solasodine aglycone.
In another study, the synthesis of solasodine tetra-O-acetyl-3β-D-glucopyranoside was achieved through the Koenigs-Knorr reaction, providing a protected form of solasodine 3-glucoside that can be further modified. The structure of the synthesized compound was confirmed using various spectroscopic techniques, including IR, mass spectrometry, PMR, and 13C NMR.
The synthesis of neosaponins with complex oligosaccharide chains attached to steroidal aglycones has also been a focus, highlighting the versatility of synthetic methods to create diverse structures.
Structure-Activity Relationship Studies of Synthesized Analogues
Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule correlates with its biological activity. For solasodine glycosides, SAR studies have provided valuable insights into the features that contribute to their cytotoxic effects.
It has been observed that the type and number of sugar moieties attached at the C-3 position of solasodine significantly influence its biological activity. Generally, solasodine glycosides exhibit greater cytotoxicity against various tumor cell lines compared to the aglycone, solasodine, itself. This suggests that the sugar portion of the molecule plays a critical role in its mechanism of action.
In a study involving a series of synthesized solasodine glycosides, compounds with specific sugar substitutes, namely rhamnose, 2-hydroxyethoxymethyl, and 1,3-dihydroxypropan-2-yloxy-methyl, displayed potent anticancer activity. This indicates that not only the presence of a sugar but also its specific structure is a key determinant of cytotoxicity.
Further research has shown that both the glucosyl residue and the NH group in the solasodine core are required for its antifungal activity against Candida albicans. This highlights the importance of both the aglycone and the sugar moiety for specific biological activities.
The esterification and etherification of the C-3 hydroxyl group of solasodine have also been explored, with results indicating that such modifications can impact the in vitro anticancer activity. For instance, certain analogues showed significantly improved cytotoxicity on the PC-3 cell line compared to solasodine, while others exhibited lower activity, suggesting that the nature of the substituent at the C-3 position is critical.
The table below summarizes the cytotoxic activity of selected synthesized solasodine glycoside derivatives against various human cancer cell lines.
| Compound | Substitute Moiety at C-3 | Target Cancer Cell Lines | Observed Activity |
| 2 | Rhamnose | MCF-7, KB, K562, PC3 | Strong anticancer activity |
| 8 | 2-Hydroxyethoxymethyl | MCF-7, KB, K562, PC3 | Strong anticancer activity |
| 9 | 1,3-Dihydroxypropan-2-yloxy-methyl | MCF-7, KB, K562, PC3 | Strong anticancer activity |
Data sourced from studies on synthesized solasodine glycoside derivatives.
These SAR studies underscore the importance of the glycosidic substitution at the C-3 position of solasodine and provide a rational basis for the design of new, more potent analogues for potential therapeutic applications.
Viii. Comparative Biochemistry and Bioactivity of Solasodine 3 Glucoside Within the Glycoalkaloid Class
Structural Variations and Their Impact on Biological Activity
The bioactivity of solasodine (B1681914) glycosides is not solely dependent on the steroidal aglycone but is profoundly influenced by the nature of the attached sugar chains. The number, type, and linkage of monosaccharide units play a crucial role in determining the compound's interaction with biological systems, including its uptake by cells and its ultimate mechanism of action.
The sugar portion of a glycoalkaloid is a key determinant of its biological efficacy and the mechanism by which it enters cells. Research has consistently shown that the presence and composition of the sugar chain are critical for the cytotoxic and other pharmacological activities of these compounds.
The monosaccharide rhamnose has been identified as a particularly important component for the anticancer activity of solasodine glycosides. Evidence suggests that the binding of these compounds to tumor cells is mediated by the rhamnose moiety. nih.govnih.gov This interaction is thought to occur through endogenous endocytic lectins (EELs) on the surface of cancer cells, which act as rhamnose binding proteins (RBPs). nih.govresearchgate.net This specific recognition facilitates the cellular uptake of the glycoalkaloid, a crucial step for its cytotoxic action. The importance of this sugar is highlighted by studies where the cytotoxic effects of solasodine glycosides on cancer cells could be inhibited by the presence of free rhamnose, which competes for binding to these cellular receptors. nih.gov
In the context of antifungal activity, the glucosyl residue of solasodine 3-glucoside is critical for its uptake into Candida albicans cells. nih.gov While the aglycone solasodine itself has antifungal properties, it is often expelled from wild-type fungal cells by efflux pumps. The addition of a glucose moiety allows the compound to bypass these pumps and enter the cell. nih.gov Once inside, fungal glucosidases cleave the sugar, releasing the active solasodine aglycone to exert its effect. nih.gov This "Trojan horse" strategy demonstrates the crucial role of the sugar in overcoming microbial defense mechanisms.
The complexity of the sugar chain also influences activity. For instance, solamargine (B1681910), which possesses a chacotriose sugar chain containing two rhamnose units, is generally found to be significantly more potent against cancer cell lines than solasonine (B1682107), which has a solatriose chain with only one rhamnose unit. researchgate.net This suggests that the number and arrangement of specific sugars can enhance the binding affinity to cellular receptors and subsequent biological response.
| Glycoside | Typical Sugar Moiety | Key Features | Impact on Bioactivity |
|---|---|---|---|
| This compound | Glucose | Single monosaccharide | Facilitates uptake in fungal cells, bypassing efflux pumps. nih.gov Hydrolyzed to active aglycone intracellularly. nih.gov |
| Solamargine | Chacotriose (L-Rhamnose, L-Rhamnose, D-Glucose) | Trisaccharide with two rhamnose units | High cytotoxicity against various cancer cells, mediated by rhamnose binding to cell surface lectins. nih.govresearchgate.net |
| Solasonine | Solatriose (L-Rhamnose, D-Galactose, D-Glucose) | Trisaccharide with one rhamnose unit | Cytotoxic activity, but generally less potent than solamargine, suggesting the number of rhamnose units is important. researchgate.net |
A consistent finding in the study of steroidal alkaloids is the enhanced biological activity of the glycoside forms compared to their corresponding aglycones. The attachment of a sugar moiety to the C3 position of the solasodine backbone is generally essential for significant cytotoxic and antifungal effects.
In numerous in vitro and in vivo studies, the aglycone solasodine has been shown to be significantly less active or even inactive against cancer cells at concentrations where its glycosides, such as solamargine and solasonine, exhibit potent cytotoxicity. nih.govsemanticscholar.org For example, a mixture of solasodine glycosides (BEC) was effective against murine sarcoma 180, whereas solasodine at equimolar concentrations was ineffective. nih.gov This disparity is largely attributed to the role of the sugar chain in cellular uptake. While the lipophilic aglycone may enter cells via passive diffusion, this process is often inefficient. In contrast, the glycosides can utilize specific receptor-mediated endocytosis, leading to higher intracellular concentrations in target cells. nih.govnih.gov
However, the aglycone is not entirely devoid of activity. Once the glycoside is internalized, the aglycone is released through hydrolysis and is responsible for inducing the downstream cellular effects, such as apoptosis. researchgate.net In the case of antifungal activity against Candida albicans, solasodine is the active molecule that disrupts the intracellular vacuole, leading to cell death. nih.gov However, its glycosylated form, this compound, is necessary to deliver the aglycone into the fungal cell, particularly in strains that possess active efflux pumps. nih.gov This highlights a synergistic relationship where the sugar moiety acts as a delivery vehicle for the bioactive aglycone.
| Compound | Form | Observed Activity (Example) | General Conclusion |
|---|---|---|---|
| Solasodine | Aglycone | Minimal antiproliferative effect against many cancer cell lines at concentrations where glycosides are active. scirp.org Active against efflux pump-deficient fungal strains. nih.gov | The bioactive core, but often requires glycosylation for efficient cellular uptake and to overcome resistance mechanisms. |
| Solasodine Glycosides (e.g., Solamargine, Solasonine) | Glycoside | Potent in vitro and in vivo anticancer activity. semanticscholar.org The sugar moiety is crucial for binding to cancer cell receptors and subsequent internalization. nih.gov | Significantly more potent than the aglycone due to enhanced cellular uptake mediated by the sugar chain. |
| This compound | Glycoside | Effective against wild-type Candida albicans by delivering solasodine into the cell. nih.gov | Acts as a pro-drug, where the glucose moiety ensures delivery of the active aglycone into the target fungal cell. |
Metabolic Degradation Profiles of Related Steroidal Glycoalkaloids
The fate of steroidal glycoalkaloids upon ingestion is largely determined by the metabolic activity of microorganisms, particularly the gut microbiota. The structure of the sugar sidechain is a primary factor influencing the rate and pathway of this degradation.
The intestinal microbiota plays a crucial role in the metabolism of ingested glycoalkaloids, primarily through the enzymatic cleavage of their sugar sidechains. The rate of this hydrolysis is highly dependent on the structure of the oligosaccharide.
Studies using ex vivo pig cecum models have demonstrated that glycoalkaloids with a solatriose sugar chain (containing galactose, glucose, and rhamnose), such as solasonine and α-solanine, are metabolized significantly faster than those with a chacotriose chain (containing glucose and two rhamnose units), like solamargine and α-chaconine. This indicates that the composition and linkage of the sugars in the sidechain are recognized differently by microbial glycosidases. The degradation process occurs in a stepwise manner, with the terminal sugars being cleaved first, leading to the formation of intermediate β- and γ-glycoalkaloids before the final release of the aglycone.
This differential metabolism has significant toxicological implications. The rapid hydrolysis of solatriose-containing glycoalkaloids leads to a quicker release of the aglycone in the gut. Conversely, the slower degradation of chacotriose-containing compounds may allow for greater absorption of the intact or partially deglycosylated forms.
Certain fungi have evolved enzymatic machinery to detoxify steroidal glycoalkaloids, which are part of the plant's natural defense against microbial pathogens. This degradation typically involves the hydrolysis of the sugar sidechain, which reduces the toxicity of the compound.
For instance, some plant pathogenic fungi produce enzymes known as tomatinases, which are capable of hydrolyzing the tetrasaccharide chain of α-tomatine, a glycoalkaloid found in tomatoes. This detoxification allows the fungi to colonize the host plant more effectively. The process often involves a stepwise removal of the sugar units. While the specific enzymes responsible for the degradation of solasodine-based glycoalkaloids are less characterized, it is likely that various soil and plant-associated fungi possess glycosidases that can cleave the sugar moieties from this compound and other related compounds, converting them into their less toxic aglycone form. This enzymatic hydrolysis is a key mechanism in the ecological interactions between Solanum plants and fungal communities.
Chemodiversity of Glycoalkaloids Across Solanum Species
The genus Solanum is characterized by a remarkable diversity in the steroidal glycoalkaloids it produces. While many species share common aglycones like solasodine, solanidine (B192412), and tomatidine (B1681339), the composition and structure of the attached sugar chains, as well as the specific aglycone, can vary significantly from one species to another. This chemodiversity is a result of the evolutionary adaptation of these plants to different environmental pressures, particularly from herbivores and pathogens.
For example, the common potato (Solanum tuberosum) primarily produces α-solanine and α-chaconine, both based on the aglycone solanidine. nih.gov In contrast, many other Solanum species, such as Solanum nigrum (black nightshade) and Solanum melongena (eggplant), are rich in solasodine-based glycoalkaloids like solasonine and solamargine. researchgate.netebi.ac.uk Wild potato species often exhibit even greater diversity; for instance, Solanum acaule contains α-tomatine and demissine. nih.gov This variation in glycoalkaloid profiles is a crucial factor in plant breeding programs, as crossing cultivated species with wild relatives to improve disease resistance can also introduce less common and potentially more toxic glycoalkaloids into the food supply.
The table below provides a snapshot of the glycoalkaloid diversity across a selection of Solanum species, illustrating the variation in major compounds found within this large and economically important genus.
| Solanum Species | Common Name | Major Glycoalkaloids Present | Primary Aglycone |
|---|---|---|---|
| S. tuberosum | Potato | α-Solanine, α-Chaconine | Solanidine |
| S. melongena | Eggplant | Solamargine, Solasonine | Solasodine |
| S. lycopersicum | Tomato | α-Tomatine, Dehydrotomatine | Tomatidine |
| S. nigrum | Black Nightshade | Solamargine, Solasonine, this compound | Solasodine |
| S. acaule | Wild Potato | Demissine, α-Tomatine | Demissidine, Tomatidine |
| S. dulcamara | Bittersweet Nightshade | Soladulcidine, Tomatidenol | Soladulcidine, Tomatidenol |
| S. incanum | Thorn Apple | Solamargine, Solasonine | Solasodine |
Q & A
Basic Research Questions
Q. What are the established protocols for the extraction and purification of Solasodine 3-glucoside from natural sources, and how can researchers ensure reproducibility?
- Methodological Answer : Extraction typically involves solvent-based methods (e.g., ethanol/water mixtures) followed by chromatographic purification (e.g., column chromatography or HPLC). To ensure reproducibility, document solvent ratios, temperature, and extraction duration rigorously. Purity should be verified via NMR (for structural confirmation) and HPLC (for quantitative analysis). For natural sources like Solanum species, include voucher specimens and geographic origin details to account for phytochemical variability .
Q. How can researchers accurately characterize the structural and chemical properties of this compound?
- Methodological Answer : Use a combination of spectroscopic techniques:
- NMR (¹H, ¹³C, 2D-COSY/HMBC) to confirm glycosidic linkage and aglycone structure.
- Mass spectrometry (MS) for molecular weight validation (e.g., ESI-MS or MALDI-TOF).
- X-ray crystallography (if crystalline forms are obtainable) for absolute stereochemical assignment.
Cross-reference data with published spectra of related glycoalkaloids to avoid misidentification .
Advanced Research Questions
Q. What experimental strategies can elucidate the apoptotic mechanisms of this compound in cancer cells, and how should researchers address variability in cytotoxicity assays?
- Methodological Answer :
- In vitro models : Use standardized cell lines (e.g., HeLa, MCF-7) with controlled passage numbers to minimize genetic drift. Include positive controls (e.g., cisplatin) and measure caspase-3/7 activation via fluorometric assays.
- Variability mitigation : Replicate experiments across independent labs using identical protocols. Employ high-content imaging to quantify subcellular changes (e.g., mitochondrial membrane potential). Contrast findings with structurally similar compounds (e.g., solamargine) to isolate mechanism-specific effects .
Q. How should pharmacokinetic studies of this compound be designed to account for its potential metabolic instability?
- Methodological Answer :
- In vivo models : Administer the compound via oral and intravenous routes in rodent models to compare bioavailability. Use LC-MS/MS to quantify plasma concentrations and identify metabolites.
- Stability assays : Simulate gastric/intestinal pH conditions in vitro to assess degradation kinetics. Co-administration with protease inhibitors (e.g., pepstatin A) may clarify enzymatic susceptibility. Reference analogous studies on cyanidin 3-glucoside for methodological parallels .
Q. What systematic approaches can resolve contradictions in reported bioactivity data across experimental models?
- Methodological Answer :
- Meta-analysis : Aggregate data from peer-reviewed studies, stratifying by model type (e.g., cell vs. animal), dosage, and exposure duration. Use statistical tools (e.g., random-effects models) to identify confounding variables.
- Comparative assays : Re-test the compound in parallel models (e.g., 2D vs. 3D cell cultures) under identical conditions. Highlight methodological disparities (e.g., serum concentration in media) that may explain divergent results .
Q. How can researchers optimize experimental designs to study structure-activity relationships (SAR) of this compound derivatives?
- Methodological Answer :
- Synthetic modifications : Introduce functional groups (e.g., acetylation, methylation) at the glucoside moiety or aglycone core. Use computational docking (e.g., AutoDock Vina) to predict binding affinity to targets like topoisomerase II.
- Bioactivity screening : Prioritize high-throughput assays (e.g., ATP-based viability tests) for initial SAR analysis, followed by mechanistic studies on lead compounds .
Key Considerations for Data Reporting
- Reproducibility : Adhere to journal guidelines (e.g., Beilstein Journal of Organic Chemistry) for detailed experimental sections, including raw data deposition in repositories like Zenodo .
- Ethical rigor : For in vivo studies, follow FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to align with institutional review boards .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
